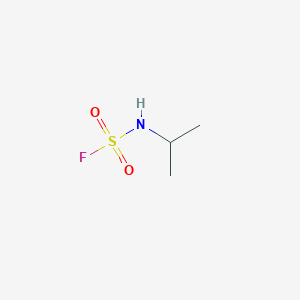

N-(propan-2-yl)sulfamoyl fluoride

Description

Significance of Sulfur(VI) Fluoride (B91410) Chemistry in Modern Synthesis

The chemistry of hexavalent sulfur fluorides, particularly sulfonyl fluorides (R-SO₂F) and their derivatives like sulfamoyl fluorides, has become profoundly significant in modern synthesis. nih.gov This area of research was dramatically invigorated in 2014 by K. B. Sharpless and colleagues, who introduced the concept of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. acs.orgaccessscience.comnih.gov SuFEx is now considered a new category of "click chemistry," a set of reactions known for their reliability, high yields, and simple reaction conditions. accessscience.comnih.gov

The S(VI)-F bond is notable for its high stability and yet can be selectively activated for efficient chemical bonding. nih.govresearchgate.net This combination of stability and reactivity makes sulfonyl fluorides and related compounds powerful tools in several domains:

Drug Discovery and Chemical Biology : Sulfonyl fluorides act as privileged "warheads" in designing covalent inhibitors and chemical probes. ccspublishing.org.cnrsc.org They can form stable covalent bonds with various amino acid residues in proteins, not just the highly reactive cysteine, but also serine, threonine, lysine, and tyrosine, expanding the range of biological targets. ccspublishing.org.cnrsc.orgscribd.com

Materials Science : The SuFEx reaction is used to create novel polymers with unique -SO₂- linkages, complementing traditional carbon-based polymers. ccspublishing.org.cn The -SO₂F group can be incorporated into monomers for post-polymerization modifications. ccspublishing.org.cn

Organic Synthesis : Sulfonyl fluorides are versatile precursors for synthesizing a wide array of sulfur-containing compounds, including sulfonamides and sulfonate esters. ccspublishing.org.cn The development of SuFEx has provided a modular and efficient way to connect molecules. acs.orgresearchgate.net For instance, the reaction of sulfonyl fluorides with silyl (B83357) ethers or phenols can produce diarylsulfates or aryl fluorosulfates, respectively. accessscience.comacs.org

The unique properties of the S(VI)-F bond, such as its resistance to hydrolysis and oxidation/reduction, are attributed to the strong ionic character and the pi-donation from fluorine to the sulfur atom, which modulates the electrophilicity of the sulfur center. nih.govacs.org

Historical Development and Evolution of Sulfamoyl Fluoride Research

The study of organic sulfur(VI) fluorides dates back to the 1920s and 1930s, with initial investigations into sulfonyl fluorides for applications as dyes and pesticides. nih.gov Early on, researchers recognized the hydrolytic stability and selective reactivity of the sulfonyl fluoride group compared to other sulfonyl halides. nih.govacs.org

Despite these promising characteristics, interest in sulfur(VI) fluorides waned for several decades. A brief resurgence occurred in the 1960s when they were explored as protease inhibitors and chemical probes. nih.gov However, the field remained relatively quiet until the landmark 2014 paper by Sharpless, which introduced SuFEx chemistry and catalyzed a massive wave of new research. nih.govacs.org Since then, hundreds of papers have been published, expanding the applications of sulfur(VI) fluorides exponentially. nih.govacs.org

The synthesis of sulfamoyl fluorides, a key subclass, has also evolved. Traditional methods involved the reaction of sulfamoyl chlorides with fluoride sources or treating secondary amines with sulfuryl fluoride (SO₂F₂). nih.govwikipedia.org Modern advancements have introduced more efficient and varied synthetic routes. For example, two-chamber reactors that generate SO₂F₂ gas for immediate consumption have improved the synthesis of fluorosulfates and can be adapted for creating sulfamoyl fluorides. nih.govnih.gov Recent methods also include the synthesis from aryne precursors and the use of bismuth trifluoride for fluorinating N,N-branched sulfamoyl halides, highlighting the ongoing innovation in the field. ccspublishing.org.cngoogle.com

This historical arc, from early industrial applications to the current era of "click chemistry," underscores the enduring and expanding utility of sulfamoyl fluorides and the broader class of sulfur(VI) fluorides in the chemical sciences.

Properties

IUPAC Name |

N-propan-2-ylsulfamoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRMQZQDFNJVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Substituted Sulfamoyl Fluorides

Classical and Established Synthetic Routes

Traditional methods for synthesizing N-substituted sulfamoyl fluorides have been well-documented and rely on fundamental organic reactions.

Amination Reactions of Sulfuryl Fluoride (B91410) and its Derivatives

The direct reaction of primary and secondary amines with sulfuryl fluoride (SO2F2) gas is a primary method for forming sulfamoyl fluorides. nih.gov This reaction can be manipulated by the choice of base and solvent to favor the amination of the sulfuryl fluoride. nih.gov For instance, using specific base/solvent systems and controlling the administration of SO2F2 gas can lead to the transformation of an amine to a sulfamoyl fluoride. nih.gov

The reaction of secondary amines with sulfuryl fluoride or sulfuryl chloride fluoride (SO2ClF) is a known method for producing sulfamoyl fluorides. wikipedia.org This method is also applicable to cyclic secondary amines, provided they are not aromatic. wikipedia.org

A two-chamber reaction setup allows for the ex situ generation of sulfuryl fluoride gas, which can then be diffused into a solution containing the amine substrate to form the sulfamoyl fluoride. nih.govrsc.org This technique has been successfully used to functionalize amino heterocycles, like ribonucleosides, with sulfamoyl fluoride groups. rsc.org

Halide Exchange Reactions from Sulfamoyl Chlorides

A common and long-standing method for the synthesis of sulfamoyl fluorides involves the halide exchange of the corresponding sulfamoyl chlorides. wikipedia.orgccspublishing.org.cn This is typically achieved by treating the sulfamoyl chloride with a fluoride ion source. wikipedia.org

Various fluorinating agents can be employed for this transformation, including:

Sodium fluoride (NaF) wikipedia.org

Potassium fluoride (KF) wikipedia.org

Hydrogen fluoride (HF) wikipedia.org

Antimony trifluoride (SbF3) wikipedia.org

Bismuth trifluoride (BiF3) google.com

This method is advantageous as sulfamoyl chlorides are often readily accessible. The reaction generally proceeds by boiling a mixture of the sulfamoyl chloride with an aqueous solution of a fluoride salt like potassium fluoride. ccspublishing.org.cn A recent patent describes a non-aqueous process using bismuth trifluoride for the fluorination of N,N-branched sulfamoyl non-fluorohalides, which can produce the desired sulfamoyl fluoride in high purity and quantitative yield. google.com

Hofmann Rearrangement of Sulfonamides

The Hofmann rearrangement, a classic reaction that converts a primary amide to a primary amine with one less carbon atom, can be adapted to synthesize N-substituted sulfamoyl fluorides from primary sulfonamides. wikipedia.orgwikipedia.org This reaction proceeds through an isocyanate intermediate which is then trapped. wikipedia.org

A significant development in this area is the use of a difluoro-λ³-bromane, specifically p-trifluoromethylphenyl(difluoro)-λ³-bromane, to induce the Hofmann rearrangement of primary arenesulfonamides. acs.org This method selectively yields N-arylsulfamoyl fluorides at room temperature. acs.org The reaction is efficient for arenesulfonamides with both electron-donating and electron-withdrawing substituents. acs.org

The proposed mechanism involves the formation of a bromoamide anion which then rearranges with the migration of the R group from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. wikipedia.org In the context of sulfonamides, this rearrangement leads to the formation of the sulfamoyl fluoride. acs.org

Emerging and Efficient Synthetic Strategies

More recent synthetic methods focus on improving efficiency, safety, and substrate scope, often utilizing novel reagents and catalytic systems.

Utilization of Solid-State Sulfuryl Fluoride Surrogates (e.g., AISF, SuFEx-IT)

To circumvent the challenges of using gaseous and toxic sulfuryl fluoride, several solid, bench-stable surrogates have been developed. These reagents offer a safer and more convenient way to introduce the -SO2F group. sigmaaldrich.com

Two prominent examples are:

[4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) : A non-hygroscopic, crystalline solid that can be used to synthesize fluorosulfates and sulfamoyl fluorides under mild, room temperature conditions without the need for specialized equipment. rsc.orgsigmaaldrich.com

Fluorosulfuryl imidazolium (B1220033) salt (SuFEx-IT) : Another crystalline solid that is a highly effective reagent for the preparation of fluorosulfates and sulfamoyl fluorides in high yields. rsc.orgorganic-chemistry.org SuFEx-IT is particularly noted for its ability to functionalize anilines, a transformation that can be challenging for AISF. rsc.org A scalable, SO2F2-free synthesis of a desmethyl analogue of SuFEx-IT has been developed, making this type of reagent more accessible. organic-chemistry.org

These solid reagents have been widely adopted for the synthesis of diverse collections of sulfamoyl fluorides. rsc.org

Photoredox Catalyzed Radical Fluorosulfonamidation

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including sulfamoyl fluorides. These methods often involve the generation of radical intermediates under mild conditions. nih.gov

One such strategy is the radical aminofluorosulfonylation of unactivated olefins. This approach provides direct access to valuable β-amino sulfonyl fluoride derivatives, which are typically prepared through multi-step sequences. nih.gov The reaction is initiated by a photocatalyst that, upon excitation with visible light, engages in a process to generate an amidyl radical. This radical then participates in a cascade of events leading to the final product. nih.gov

Another development in this area is the use of pyridinium-based fluorosulfonamide reagents in photoredox catalyzed radical fluorosulfonamidation. chemrxiv.org These air-stable reagents have been successfully employed for the N-(fluorosulfonyl)sulfonamidation of various arenes and heteroarenes. chemrxiv.org

Furthermore, a redox-active fluorosulfonyl radical precursor, 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI), enables the radical fluorosulfonylation of olefins under photoredox conditions. researchgate.netnih.gov This method is compatible with electron-rich olefins, providing access to β-O- or N-substituted vinyl sulfonyl fluorides. nih.gov

Deoxyfluorosulfonylation (deFS) Pathways

While direct deoxyfluorosulfonylation is not a standard named reaction for the synthesis of sulfamoyl fluorides, the principles of alcohol activation by sulfuryl fluoride (SO₂F₂) followed by nucleophilic substitution provide a viable pathway. This process can be conceptualized as a one-pot deoxygenative substitution of an alcohol, which is first converted into a reactive alkyl fluorosulfate (B1228806) intermediate.

The general strategy involves the activation of an alcohol with sulfuryl fluoride gas, often in the presence of a suitable base. rsc.orgnih.gov This forms a highly reactive alkyl fluorosulfate intermediate. This intermediate is not typically isolated but is immediately subjected to a reaction with a primary or secondary amine to yield the desired N-substituted sulfamoyl fluoride. nih.gov For the synthesis of N-(propan-2-yl)sulfamoyl fluoride, propan-2-ol would be the alcohol, and isopropylamine (B41738) would be the nucleophile.

The reaction of sulfuryl fluoride with dialkyl-substituted amines, facilitated by a base such as triethylamine (B128534) (Et₃N) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a known method for producing the corresponding sulfamoyl fluorides. rsc.orgnih.gov However, this direct amination is often limited to secondary amines, as primary amines can form unstable adducts. rsc.org The deFS-type pathway circumvents this by activating an alcohol first, providing a more versatile route.

Key features of this pathway include:

Mild Conditions: The reactions can often be carried out under mild conditions.

One-Pot Procedure: The activation and substitution steps can be combined into a single, operationally simple protocol.

Readily Available Starting Materials: The pathway utilizes common chemicals like sulfuryl fluoride, alcohols, and amines.

Table 1: Representative Deoxyfluorosulfonylation-type Reaction

| Alcohol | Amine | Reagents | Product | Notes |

| Propan-2-ol | Isopropylamine | 1. SO₂F₂, Base | This compound | A conceptual pathway based on known reactivity. |

| General R-OH | General R'₂NH | 1. SO₂F₂, Base2. R'₂NH | R'₂NSO₂F | The reaction proceeds via an in-situ generated alkyl fluorosulfate. |

Palladium-Catalyzed Hydrosulfonamidation Approaches

A modern and efficient method for the synthesis of N-alkyl sulfamoyl fluorides is the palladium-catalyzed hydrosulfonamidation (HSA) of alkenes. organic-chemistry.org This approach allows for the direct installation of a protected sulfamoyl fluoride group across a carbon-carbon double bond.

This transformation typically uses a specialized reagent, such as an N-fluoro-N-(fluorosulfonyl)-carbamate, which serves as the source for both the sulfamoyl fluoride moiety and a hydrogen atom. The reaction proceeds via a catalytic cycle involving a palladium complex, which facilitates the addition across the alkene. For the synthesis of this compound, propene would be the ideal alkene substrate. The regioselectivity of the addition would be key to forming the desired isopropyl substitution pattern.

The resulting N-alkyl-N-(fluorosulfonyl)-carbamates can be subsequently converted into primary N-alkyl sulfamides or other derivatives through Sulfur(VI) Fluoride Exchange (SuFEx) reactions, highlighting the versatility of this method. organic-chemistry.org

Key research findings for this approach are summarized below:

| Parameter | Details |

| Reaction Type | Palladium-Catalyzed Remote Hydrosulfonamidation (HSA) |

| Substrates | Terminal and internal alkenes |

| Reagent | N-fluoro-N-(fluorosulfonyl)-carbamate |

| Product | Primary N-alkyl-N-(fluorosulfonyl)-carbamates |

| Application | Products are precursors to N-alkyl sulfamides and amines via SuFEx chemistry. organic-chemistry.org |

Stereoselective and Diastereoselective Synthesis of N-Substituted Sulfamoyl Fluorides

While this compound is an achiral molecule, the development of stereoselective and diastereoselective methods is crucial for the synthesis of more complex, chiral N-substituted sulfamoyl fluorides, which are of significant interest in medicinal chemistry and for creating advanced materials. wur.nlwur.nl

The inherent chirality of some sulfur(VI) cores, such as in sulfonimidoyl fluorides, offers an opportunity to develop chiral inhibitors and probes. wur.nl Research in this area has led to the first modular enantioselective synthesis of sulfonimidamides, which proceeds through enantioenriched sulfonimidoyl fluoride intermediates. nih.gov A key challenge in these syntheses is preventing the racemization of the chiral sulfur center by fluoride ions, which can be overcome by using fluoride-trapping additives like lithium bromide (LiBr). rsc.org This allows for the stereospecific reaction of the sulfonimidoyl fluoride with amines, proceeding with inversion of configuration at the sulfur center. nih.gov

These principles can be extended to the synthesis of chiral sulfamoyl fluorides where chirality resides on the N-substituent. The use of chiral amines or auxiliaries allows for diastereoselective reactions. Furthermore, the development of chiral catalysts for reactions like hydrosulfonamidation represents a frontier in this field. The ability to construct chiral oligomers and polymers using chiral sulfonimidoyl fluorides as building blocks underscores the importance of controlling stereochemistry at the sulfur-fluoride hub. wur.nl

Table 2: Approaches to Stereoselective Synthesis of Sulfur(VI) Fluorides

| Methodology | Key Feature | Stereochemical Outcome | Significance | Citation |

| Stereospecific SuFEx | Reaction of enantioenriched sulfonimidoyl fluorides with amines. | Inversion of configuration at the sulfur center. | First stereocontrolled synthesis of enantioenriched sulfonimidoyl fluorides and sulfonimidamides. | nih.gov |

| Use of Fluoride Trap | Addition of LiBr to the reaction mixture. | Prevents fluoride-promoted racemization of the chiral intermediate. | Enables high enantiospecificity in S-N bond formation. | rsc.org |

| Chiral Oligomer Synthesis | Use of chiral sulfonimidoyl fluorides in sequential reactions. | Allows for the construction of oligomers with defined chirality at each sulfur center. | Opens pathways to new sequence-controlled chiral polymers. | wur.nl |

Mechanistic Investigations of N Propan 2 Yl Sulfamoyl Fluoride Reactivity

Theoretical and Computational Chemistry Studies

Computational methods provide invaluable insights into the intrinsic properties and reactivity of molecules like N-(propan-2-yl)sulfamoyl fluoride (B91410). These studies help in elucidating reaction mechanisms, predicting stability, and interpreting experimental data. nih.govumd.edu

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. nih.gov For sulfamoyl fluorides, DFT calculations can predict molecular geometries, vibrational frequencies, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. researchgate.netmultidisciplinaryjournals.com For instance, DFT calculations have been used to determine the optimized geometries and vibrational wavenumbers of related sulfonamide compounds, showing good agreement with experimental data. mdpi.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability. multidisciplinaryjournals.com Furthermore, DFT can be employed to model reaction profiles, helping to elucidate the energy barriers and transition states involved in reactions of N-(propan-2-yl)sulfamoyl fluoride. researchgate.net

A study on a series of sulfur(VI)-fluoride electrophiles demonstrated a strong correlation (R² = 0.97) between the LUMO energies calculated using DFT (B3LYP-D3 with aug-cc-PVTZ) and their aqueous half-lives, providing a predictive tool for designing molecules with desired reactivity. nih.gov This approach can be directly applied to understand and predict the hydrolytic stability of this compound.

Table 1: Illustrative Data from DFT Calculations for a Generic Sulfamoyl Fluoride

| Property | Calculated Value |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Dipole Moment | Value |

| S=O Bond Length | Value |

| S-N Bond Length | Value |

| S-F Bond Length | Value |

Note: The values in this table are illustrative and would need to be specifically calculated for this compound.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are used to study the conformation and stability of molecules. For sulfamoyl fluoride (FSO₂NH₂), theoretical studies have shown that the most stable conformer possesses an anti conformation, where the F-S bond is in an anti position relative to the nitrogen lone pair. researchgate.net Similar computational approaches can be applied to this compound to determine its preferred conformation and the rotational barriers around the S-N bond. The stability of N-disubstituted sulfamoyl fluorides is notably high, rendering them inert to a wide range of nucleophiles under normal conditions. claremont.eduenamine.net This inherent stability is a key feature that can be explored and quantified through ab initio calculations.

Theoretical calculations are instrumental in analyzing bond lengths and vibrational spectra. The S-F bond length in sulfur(VI) fluorides is influenced by the electronic environment of the sulfur atom. researchgate.net For example, the S-F bond length in sulfuryl fluoride (SO₂F₂) is 1.53 Å. researchgate.net Computational methods can predict the bond lengths in this compound with high accuracy. nist.gov

Vibrational spectroscopy, such as FT-IR and Raman, provides experimental data that can be compared with theoretically calculated frequencies to confirm molecular structures. researchgate.netresearchgate.net For related sulfonamides, calculated vibrational frequencies for C-S, N-H, and SO₂ stretching modes have shown good agreement with experimental observations. mdpi.com Such analysis for this compound would provide a detailed picture of its structural and bonding characteristics.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Generic Sulfonamide

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3291 | 3496 |

| Asymmetric SO₂ Stretch | 1347 | 1375 |

| Symmetric SO₂ Stretch | 1160 | 1180 |

| C-S Stretch | 735, 777 | 742 |

Note: This table presents data for a related sulfonamide and illustrates the typical agreement between experimental and calculated values. mdpi.com Specific data for this compound would require dedicated experimental and computational work.

Reaction Mechanisms in Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

SuFEx chemistry relies on the controlled activation of the otherwise stable S(VI)-F bond to react with nucleophiles. nih.govnih.gov this compound, as a sulfamoyl fluoride, participates in these reactions, although its reactivity is generally lower than that of sulfonyl fluorides or fluorosulfates due to the electron-donating nature of the nitrogen atom. claremont.edunih.gov

The central sulfur atom in sulfamoyl fluorides is highly charged, making it susceptible to nucleophilic attack. nih.gov However, the strong S-F bond requires activation to facilitate the exchange reaction. nih.govacs.org Several strategies have been developed to activate sulfamoyl fluorides for SuFEx reactions.

One common method involves the use of base catalysts. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are thought to activate the amine nucleophile. nih.gov Another proposed mechanism involves the formation of bifluoride ions (HF₂⁻) mediated by tertiary amine catalysts, which facilitates the departure of the fluoride leaving group. nih.gov

More recently, the use of Lewis acids in conjunction with a base has proven effective for activating even less reactive sulfamoyl fluorides. For example, a combination of calcium triflimide (Ca(NTf₂)₂) and DABCO can efficiently drive the SuFEx reaction of N-disubstituted sulfamoyl fluorides with amines at room temperature. nih.govnih.govnih.gov The proposed mechanism involves the activation of the sulfamoyl fluoride by Ca(NTf₂)₂ and the simultaneous activation of the amine nucleophile by DABCO. nih.govnih.gov N-heterocyclic carbenes (NHCs) have also been reported as effective organocatalysts for SuFEx reactions, potentially acting as a Brønsted base to activate alcohol or amine nucleophiles through hydrogen bonding. acs.orgresearchgate.net

In addition to nucleophilic pathways, radical mechanisms have emerged as a powerful strategy for the synthesis and functionalization of sulfonyl fluorides. rsc.orgrsc.org These reactions often involve the generation of a fluorosulfonyl radical (•SO₂F). rsc.orgspringernature.com While the high bond dissociation energy of the S(VI)-F bond in sulfuryl fluoride (SO₂F₂) makes direct radical generation challenging, various precursors have been developed. springernature.com

For instance, FSO₂Cl can be used to generate the fluorosulfonyl radical under photoredox conditions. rsc.orgresearchgate.net This radical can then participate in reactions such as the difunctionalization of alkenes and alkynes. nih.govresearchgate.net Another approach involves the use of bench-stable crystalline reagents, like benzoimidazolium fluorosulfonate, which can generate the fluorosulfonyl radical under photocatalysis. rsc.org

While much of the research on radical pathways has focused on the synthesis of sulfonyl fluorides, these mechanisms could potentially be extended to the reactions of sulfamoyl fluorides. The fluorosulfonyl radical, once formed, can add to unsaturated bonds, leading to a variety of functionalized products. nih.govcolby.eduresearchgate.net The resulting products can often be further diversified using standard SuFEx click chemistry. colby.edu Mechanistic studies suggest that these radical reactions proceed through a series of steps involving radical addition and fragmentation. rsc.org

Influence of Catalysts and Reagents (e.g., Ca(NTf2)2/DABCO)

The reactivity of this compound and related sulfamoyl fluorides can be significantly enhanced and directed by the use of specific catalysts and reagents. A noteworthy example is the synergistic catalytic system of calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net This combination has proven effective in promoting sulfur fluoride exchange (SuFEx) reactions, a crucial transformation in the synthesis of various sulfur(VI) compounds. researchgate.netnih.gov

Mechanistic Insights into the Ca(NTf₂)₂/DABCO Catalytic System

The combination of the Lewis acid Ca(NTf₂)₂ and the Lewis base DABCO facilitates the reaction between sulfamoyl fluorides and amines at room temperature, conditions under which the reaction would otherwise be sluggish. researchgate.net The proposed mechanism involves a dual activation strategy. Ca(NTf₂)₂ activates the sulfamoyl fluoride, rendering the sulfur center more electrophilic and susceptible to nucleophilic attack. Simultaneously, DABCO acts as a Lewis base, activating the amine nucleophile. researchgate.net This cooperative catalysis allows for the efficient formation of S-N bonds, leading to the synthesis of sulfamides. researchgate.net

Initially, research indicated the necessity of a stoichiometric amount of the expensive Ca(NTf₂)₂ salt. researchgate.net However, subsequent studies have demonstrated that catalytic amounts (e.g., 10 mol%) of Ca(NTf₂)₂ can be sufficient to facilitate the reaction, particularly when using silyl (B83357) amines or in the presence of siloxanes at elevated temperatures (50 °C). researchgate.net This development represents a significant step towards more sustainable and cost-effective SuFEx methodologies. researchgate.net

Research Findings on Catalyzed Reactions

Investigations into the Ca(NTf₂)₂/DABCO system have provided valuable data on its scope and efficiency. The system is not only applicable to this compound but also to a broader range of sulfur(VI) fluorides, including fluorosulfates and other sulfamoyl fluorides. researchgate.netnih.gov The reaction tolerates a variety of amine nucleophiles, highlighting its versatility. researchgate.net

The following table summarizes representative results from studies on the Ca(NTf₂)₂/DABCO catalyzed reaction of sulfur(VI) fluorides with amines.

Table 1: Ca(NTf₂)₂/DABCO Catalyzed SuFEx Reactions

| Sulfur(VI) Fluoride Substrate | Amine Nucleophile | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| Phenylsulfonyl fluoride | N-trimethylsilyl-amine | Sulfonamide | - | 10 mol% Ca(NTf₂)₂, DABCO, 50°C, 1,4-dioxane | researchgate.net |

| Sulfamoyl fluoride derivative | Benzyl amine | Sulfamide | - | Ca(NTf₂)₂, DABCO | nih.gov |

The use of tetrahydrofuran (B95107) (THF) as a solvent has been shown to be effective for these reactions, allowing them to proceed at room temperature. researchgate.net This is a significant improvement over earlier methods that often required harsh reaction conditions. researchgate.net The development of this catalytic system underscores the importance of catalyst and reagent choice in modulating the reactivity of sulfamoyl fluorides and expanding their utility in chemical synthesis.

Applications in Advanced Organic Synthesis and Functional Molecule Construction

N-(propan-2-yl)sulfamoyl fluoride (B91410) has emerged as a versatile and powerful reagent in the field of advanced organic synthesis. Its unique reactivity, centered around the sulfamoyl fluoride moiety, allows for its application in a wide array of chemical transformations, facilitating the construction of complex and functionally diverse molecules.

Role in Materials Science and Polymer Chemistry

Synthesis of Polysulfamates and Related Sulfur(VI) Polymers

The synthesis of polysulfamates (PSAs) and other Sulfur(VI)-containing polymers has been significantly advanced through methods utilizing alkylsulfamoyl fluorides like N-(propan-2-yl)sulfamoyl fluoride (B91410). A preferred method for generating high molecular weight polysulfamates involves the polycondensation reaction between alkylsulfamoyl fluorides and aryl bisphenols. rsc.org

An efficient and simplified strategy for this synthesis has been developed, which is suitable for both laboratory research and potential industrial production. rsc.org The general procedure involves combining the aryl phenol (B47542) and the alkylsulfamoyl fluoride in a solvent such as sulfolane. The reaction is then heated in the presence of a base, like anhydrous potassium carbonate (K₂CO₃), to facilitate the polycondensation. rsc.org Researchers have optimized these conditions, finding that temperatures around 150°C can lead to the desired polysulfamates in excellent yields. rsc.org

The reaction between various aliphatic sulfonyl fluorides and aryl phenols has demonstrated broad substrate scope, consistently affording the desired sulfamate (B1201201) products. rsc.org This method represents a significant improvement over previous techniques that required stoichiometric activators, thus creating a more economical and scalable process for producing this class of polymers. rsc.org

Beyond simple polysulfamates, the principles of SuFEx chemistry enable the creation of other advanced Sulfur(VI) polymers. For instance, chain-growth SuFEx polycondensation has been developed to produce polysulfates with precise control over molecular weight and dispersity. escholarship.org This is achieved by using a highly reactive initiator, such as an iminosulfur oxydifluoride, in conjunction with AB-type monomers. escholarship.org

Table 1: General Conditions for Polysulfamate Synthesis

| Parameter | Condition | Source |

| Reactants | Aryl phenols and alkylsulfamoyl fluorides | rsc.org |

| Solvent | Sulfolane | rsc.org |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | rsc.org |

| Temperature | ~150 °C | rsc.org |

| Outcome | High molecular weight polysulfamates | rsc.org |

Development of Novel Polymeric Materials with Tunable Properties

The use of N-(propan-2-yl)sulfamoyl fluoride and related SuFEx chemistry allows for the creation of novel polymeric materials with highly tunable properties. nih.gov The ability to precisely control the polymer's structure at the molecular level translates into predictable and adjustable macroscopic properties, which is a significant goal in materials science. nih.govresearchgate.net

One of the key advantages of using SuFEx chemistry is the potential for post-polymerization modification. nih.gov For example, polymers created with a backbone containing [-N=S(=O)F-O-] linkages are themselves "SuFExable." This means that after the initial polymer chain is formed, these linkages can undergo further, precise reactions with other molecules like phenols or amines. This process allows for the creation of branched or functionalized polymers, where the composition and conformation can be finely controlled. nih.gov This modular approach enables the synthesis of materials with tailored characteristics, such as specific solubility, thermal stability, or chemical resistance.

Furthermore, chain-growth SuFEx polycondensation methods provide precise control over the molecular weight and dispersity of the resulting polymers. escholarship.org By adjusting the ratio of monomer to initiator, polymers with predictable chain lengths can be synthesized. escholarship.org The resulting polysulfates exhibit high thermal stability, yet they can be designed to be degradable under specific mild acidic or basic conditions, offering a pathway to environmentally conscious materials. escholarship.org This level of control is crucial for applications where material performance and lifecycle are critical considerations.

Table 2: Research Findings on Tunable Polymer Properties

| Polymer Type | Key Feature | Tunable Property | Research Focus | Source |

| SOF₄-derived Copolymers | [-N=S(=O)F-O-] backbone | Composition and conformation | Post-polymerization modification with phenols and amines | nih.gov |

| Polysulfates | Degradable linkages | Thermal stability and degradability | Chain-growth SuFEx polycondensation for molecular weight control | escholarship.org |

| Polysulfamates | Sulfamate bond | Molecular weight and polydispersity | Efficient polycondensation of alkylsulfamoyl fluorides and bisphenols | rsc.org |

SuFEx Linkage Agents in Polymer Design

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a powerful click chemistry reaction for covalently linking molecular building blocks through stable sulfur(VI) centers. nih.govgoogle.com This has profound implications for polymer design, where this compound and similar molecules act as essential linkage agents. The reliability and efficiency of SuFEx reactions allow for the modular construction of complex polymer architectures. nih.gov

The SuFEx reaction's utility extends to various types of linkages. For instance, the reaction can form not only S-N bonds, as seen in polysulfamates, but also S-O bonds in polysulfates and even S-C bonds. rsc.orgnih.gov A recently developed C-SuFEx reaction enables the rapid linkage between sulfonimidoyl fluorides and organotrifluoroborates, demonstrating the versatility of this chemistry in forming diverse and robust connections. nih.gov

In polymer synthesis, SuFExable hubs like thionyl tetrafluoride (SOF₄) can act as multidimensional connectors. nih.gov This creates opportunities to build complex polymer structures and, importantly, allows for the modification of the polymer spine after the main chain has been formed—a traditionally challenging task in polymer science. nih.gov The stability of the bonds formed via SuFEx contributes to the durability and performance of the resulting materials. nih.gov The foundational work in SuFEx chemistry has unlocked a vast potential for creating new materials for a wide range of applications, from pharmaceuticals to advanced polymers. google.comresearchgate.net

The Ascendancy of N Propan 2 Yl Sulfamoyl Fluoride and Its Analogs in Modern Drug Discovery

The sulfamoyl fluoride (B91410) moiety, particularly as exemplified by the N-(propan-2-yl)sulfamoyl fluoride scaffold, has garnered significant interest in chemical biology and medicinal chemistry. Its unique combination of stability and tunable reactivity has positioned it as a valuable electrophilic warhead and a versatile connector in the design of sophisticated chemical tools and therapeutic agents. This article explores the impact of this compound and its derivatives, focusing on their design, synthesis, and application in bioconjugation, targeted protein degradation, and chemical probe development.

Emerging Trends and Future Research Directions

Expanding the Scope of N-Substituted Sulfamoyl Fluoride (B91410) Reactivity

Historically, N-disubstituted sulfamoyl fluorides were considered to have limited reactivity, often requiring harsh conditions for transformation. nih.gov However, recent advancements have focused on unlocking their synthetic potential, expanding their utility far beyond that of stable synthons.

A primary area of development is the catalytic activation of the S-F bond. While relatively inert on their own, the reactivity of N-substituted sulfamoyl fluorides can be significantly enhanced in the presence of specific activators. Research has demonstrated that Lewis acids, such as calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), can effectively mediate the reaction of sulfamoyl fluorides with a diverse range of primary and secondary amines at room temperature. nih.govacs.orgclaremont.edu This unified strategy allows for the synthesis of a broad array of sulfamides under mild conditions, a significant improvement over previous methods. nih.gov

Organocatalysis has also emerged as a powerful tool. N-Heterocyclic carbenes (NHCs) have been successfully employed to catalyze the SuFEx reactions of sulfamoyl fluorides with alcohols and amines, affording sulfamates and sulfamides in high yields. researchgate.net These catalytic approaches are crucial as they broaden the substrate scope and functional group tolerance, allowing for the incorporation of the sulfamoyl moiety into more complex molecular architectures.

Furthermore, the scope of N-substituted sulfamoyl fluoride reactivity is expanding into the realm of chemical biology. N-disubstituted sulfamoyl fluorides, once considered too stable for biological applications, are now being investigated as highly selective covalent probes for protein modification. claremont.edu Their lower intrinsic reactivity compared to other sulfur(VI) fluorides allows for precise targeting of specific nucleophilic amino acid residues, such as lysine, within a protein's binding pocket. claremont.edunih.govacs.org This "tunable" reactivity opens up new avenues for developing novel chemical biology tools and covalent therapeutics.

Future research will likely focus on:

Developing novel catalytic systems: Exploring new, more efficient, and selective catalysts (both metal-based and organocatalytic) to further lower activation barriers and broaden the range of compatible nucleophiles.

Exploring new reaction manifolds: Moving beyond simple nucleophilic substitution to explore cycloadditions, cross-coupling reactions, and other transformations involving the sulfamoyl fluoride group.

Asymmetric catalysis: Developing chiral catalysts to achieve enantioselective transformations, providing access to chiral sulfamide-containing molecules of pharmaceutical interest.

Sustainable and Green Synthesis Approaches for Sulfamoyl Fluorides

In line with the broader push towards environmentally responsible chemistry, significant efforts are being made to develop sustainable and green synthetic routes to sulfamoyl fluorides. Traditional methods often rely on hazardous reagents, such as the highly toxic and difficult-to-handle sulfuryl fluoride (SO₂F₂) gas, and utilize large volumes of organic solvents. sciencedaily.comeurekalert.org

Recent innovations are focused on safer, more economical, and environmentally friendly alternatives. A key trend is the use of potassium fluoride (KF) as an inexpensive, abundant, and safe fluorine source. nih.govacs.org Researchers have developed electrochemical methods that couple widely available thiols or disulfides with KF, avoiding the need for chemical oxidants and proceeding under mild conditions. nih.govacs.orgrhhz.net This electro-oxidative approach represents a significant green advancement.

Another promising strategy involves synthesis in water, the most environmentally benign solvent. By employing surfactant-based catalysis, researchers have successfully fluorinated sulfonyl chloride substrates in aqueous media, achieving high conversions to the desired sulfonyl fluorides. digitellinc.com This method circumvents the issue of fluoride's low nucleophilicity in water and avoids the use of toxic organic solvents. digitellinc.com Additionally, one-pot procedures starting from stable and readily available materials like sulfonates or sulfonic acids, using reagents like cyanuric chloride and KHF₂, are being developed to minimize waste and improve efficiency. rsc.org

A recently developed method utilizes an easily handled and highly reactive solid reagent (SHC5®) in combination with KF to convert thiols and disulfides into sulfonyl fluorides. This green process is notable for producing only non-toxic sodium and potassium salts as by-products, resulting in minimal environmental impact. sciencedaily.comeurekalert.org

Future research in this area is expected to concentrate on:

Catalytic methods using benign reagents: Further development of catalytic systems that can utilize the most benign fluorine sources and oxidants (e.g., O₂).

Solvent-free and aqueous synthesis: Expanding the scope of solvent-free mechanochemical methods and water-based protocols to a wider range of sulfamoyl fluoride targets. digitellinc.comresearchgate.net

Flow chemistry: Utilizing continuous flow reactors for the synthesis of sulfamoyl fluorides to enhance safety, particularly when using gaseous reagents, and to allow for easier scalability. sciencelink.net

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic techniques, coupled with computational studies, are providing unprecedented insight into the reactivity of sulfamoyl fluorides.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for both structural confirmation and mechanistic investigation. ¹⁹F NMR is particularly powerful for monitoring the progress of SuFEx reactions, as the chemical shift of the fluorine atom is highly sensitive to its chemical environment. k-state.edudigitellinc.com Kinetic studies using ¹⁹F NMR have been employed to determine reaction rates and understand the influence of different catalysts and substrates on the reaction pathway. k-state.edudigitellinc.com

In-situ infrared (IR) spectroscopy is another valuable tool for real-time reaction monitoring. rsc.orgou.eduresearchgate.netrsc.org By tracking the concentration of reactants, intermediates, and products as the reaction proceeds, detailed kinetic profiles can be generated. This data is essential for elucidating complex reaction mechanisms, including the identification of transient intermediates that may not be observable by conventional offline techniques.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become indispensable for mechanistic elucidation. k-state.edunih.govspringernature.com These theoretical studies can model reaction pathways, calculate activation barriers, and predict the structures of transition states and intermediates. When combined with experimental data from NMR and IR spectroscopy, a comprehensive and detailed picture of the reaction mechanism can be constructed. k-state.edunih.gov For instance, computational and NMR studies have been used to probe the mechanism of Ca(NTf₂)₂-mediated SuFEx activation, providing insights that are guiding the development of truly catalytic systems. k-state.edunih.gov

Future directions in this area include:

Advanced in-situ techniques: Broader application of sophisticated techniques like stopped-flow NMR/IR and the use of synchrotron-based methods for studying very fast reactions.

Integrated experimental-computational workflows: Combining high-throughput experimentation with machine learning models and DFT calculations to rapidly screen reaction conditions and predict outcomes, accelerating the discovery of new reactions and the elucidation of their mechanisms. digitellinc.com

Isotopic labeling studies: Using isotopes (e.g., ¹⁸O, ¹⁵N) to trace the pathways of atoms during the reaction, providing definitive evidence for proposed mechanisms.

Integration of N-(propan-2-yl)sulfamoyl fluoride in Automated Synthesis and High-Throughput Screening

The unique combination of stability and "on-demand" reactivity makes sulfamoyl fluorides, including this compound, ideal candidates for modern drug discovery platforms that rely on automation and high-throughput screening (HTS). jk-sci.comnih.govnih.gov The principles of SuFEx align perfectly with the need for reliable, modular, and high-yielding reactions required for generating large libraries of diverse chemical compounds.

The SuFEx reaction is being adapted for automated parallel synthesis and in-situ screening. nih.govnih.gov Its compatibility with miniaturized formats, such as 96-well plates, allows for the rapid generation of hundreds or thousands of analogs from a common sulfamoyl fluoride core and a library of amine building blocks. nih.govnih.gov The resulting crude product libraries can often be directly subjected to biological assays without the need for extensive purification, significantly accelerating the hit-to-lead optimization process in drug discovery. jk-sci.comnih.govnih.gov

The robustness of the sulfamoyl fluoride moiety and the reliability of the SuFEx connection mean that these reactions can be integrated into automated liquid handling systems. nih.gov This enables the construction of "on-the-fly" chemical libraries, where compounds are synthesized and screened in a continuous, automated workflow. This approach reduces the time, cost, and waste associated with traditional medicinal chemistry. jk-sci.com

Future research will likely focus on:

Expanding the toolkit for automated synthesis: Developing a wider range of N-substituted sulfamoyl fluoride building blocks, including this compound, functionalized for easy incorporation into automated platforms.

Integration with other technologies: Combining SuFEx-based automated synthesis with other advanced screening technologies, such as DNA-encoded libraries (DELs) and affinity-based proteomics, to identify and validate new drug targets.

Miniaturization and picomole-scale synthesis: Further miniaturizing the synthesis scale to conserve valuable reagents and enable the creation of even larger and more diverse compound libraries for screening campaigns.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing N-(propan-2-yl)sulfamoyl fluoride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sulfur (VI) fluoride exchange (SuFEx) chemistry. A two-step approach is typical:

Reacting isopropylamine with sulfuryl fluoride (SO₂F₂) under anhydrous conditions to form the sulfamoyl fluoride intermediate.

Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Key Considerations : Temperature control (<0°C) minimizes side reactions, while stoichiometric excess of SO₂F₂ improves yield. For safer handling, shelf-stable fluorosulfuryl imidazolium salts (e.g., AISF) can replace gaseous SO₂F₂ .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use a combination of:

- ¹H/¹⁹F NMR : Look for characteristic signals: δ ~1.3 ppm (isopropyl CH₃), δ ~5.2 ppm (NH), and δ ~−60 ppm (SO₂F fluorine) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 178.05 (calculated for C₃H₈FNO₂S) .

- Elemental Analysis : Validate %C, %H, and %N within ±0.4% of theoretical values.

Q. What are the stability and storage requirements for this compound in laboratory settings?

- Methodological Answer : The compound hydrolyzes in moisture. Store under inert gas (Ar/N₂) at −20°C in amber vials. Conduct periodic NMR checks to detect degradation (e.g., free fluoride ions via ¹⁹F NMR). Stability in aprotic solvents (e.g., THF, DCM) exceeds 6 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up this compound synthesis while maintaining regioselectivity?

- Methodological Answer :

- High-Throughput Screening (HTS) : Test solvents (e.g., DMF vs. acetonitrile), catalysts (e.g., DBU), and temperatures in 96-well plates to identify optimal parameters .

- Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor SO₂F₂ consumption rates. A 1.5:1 molar ratio of SO₂F₂ to isopropylamine maximizes yield (≥85%) without side-product formation .

Q. What mechanistic insights explain the reactivity of this compound in SuFEx click chemistry?

- Methodological Answer : Computational studies (DFT) reveal:

- The electrophilic sulfur center in SO₂F₂ reacts with nucleophilic amines via a concerted mechanism.

- Steric hindrance from the isopropyl group slows hydrolysis but enhances selectivity in coupling reactions (e.g., with arylboronic acids) .

- Experimental validation: Isotope labeling (¹⁸O) tracks oxygen transfer during hydrolysis .

Q. How should researchers address contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

- Methodological Answer :

Re-examine Solvent Effects : NMR chemical shifts vary with solvent polarity. Compare data in DMSO-d₆ vs. CDCl₃ .

Validate Computational Models : Use higher-level theory (e.g., MP2 instead of B3LYP) and include implicit solvent models .

Cross-Validate with X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles .

Q. What strategies enable the use of this compound in bioactive molecule synthesis, particularly for targeting enzymes or receptors?

- Methodological Answer :

- Radical Fluorosulfonamidation : Employ photoredox catalysis (e.g., Ir(ppy)₃) to introduce sulfamoyl fluoride groups into heteroarenes, enabling late-stage functionalization of drug candidates .

- Bioconjugation : React with lysine residues in proteins under mild buffered conditions (pH 7.4, 25°C) to create stable sulfamoyl adducts .

Q. How does this compound compare to related sulfamoyl fluorides in polymer chemistry applications?

- Methodological Answer :

- Thermal Stability : TGA analysis shows decomposition at ~220°C, outperforming N-ethyl analogs (~180°C) due to steric protection of the sulfamoyl group .

- Reactivity in Copolymerization : React with diols or diamines to form sulfonated polymers. Monitor molecular weight (GPC) and ion conductivity (EIS) for energy storage applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.